molecular formula C7H9ClN2O2S B2556556 6-chloro-N,N-dimethylpyridine-3-sulfonamide CAS No. 52480-31-6

6-chloro-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B2556556
CAS No.: 52480-31-6
M. Wt: 220.67
InChI Key: ZKZTULWHDVRRJY-UHFFFAOYSA-N
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Description

6-Chloro-N,N-dimethylpyridine-3-sulfonamide (CID 4729855) is a synthetic organic compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . It belongs to the class of pyridine-containing sulfonamides, which are recognized in scientific research as valuable synthons for the preparation of biologically active compounds . Sulfonamides, in general, serve as versatile scaffolds in medicinal chemistry and have been investigated for a wide range of pharmacological activities, including antibacterial, antitumor, diuretic, and anti-carbonic anhydrase properties . The specific structural features of this compound—a chloropyridine ring and a dimethylated sulfonamide group—make it a useful intermediate or building block in organic synthesis and drug discovery efforts. Research into analogous pyridine sulfonamide structures has demonstrated potential for antimicrobial and tuberculostatic activities, highlighting the relevance of this chemotype in developing new therapeutic agents . The compound should be stored as recommended and handled by trained personnel. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-N,N-dimethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-10(2)13(11,12)6-3-4-7(8)9-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZTULWHDVRRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52480-31-6
Record name 6-chloro-N,N-dimethylpyridine-3-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-dimethylpyridine-3-sulfonamide typically involves the chlorination of N,N-dimethylpyridine-3-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 6-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
6-Chloro-N,N-dimethylpyridine-3-sulfonamide has been investigated for its potential as an antibacterial and antifungal agent. Its sulfonamide group allows it to interact with enzymes critical for microbial survival, such as dihydropteroate synthase, disrupting folate biosynthesis. This mechanism underlies its efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

2. Drug Development
The compound serves as a scaffold for designing new therapeutic agents. Its structural characteristics make it suitable for modifications that can enhance biological activity or reduce toxicity. For instance, hybrid compounds incorporating this sulfonamide have shown improved potency against resistant bacterial strains .

3. Industrial Applications
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals, including dyes and agrochemicals. Its ability to act as an intermediate in organic synthesis further underscores its versatility .

Case Studies

1. Antimicrobial Evaluation
A study assessed various sulfonamide derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings indicated that this compound exhibited superior antibacterial activity compared to traditional sulfonamides like sulfadiazine .

2. Hybrid Compounds Development
Research on hybrid compounds combining thienopyrimidines with sulfonamides revealed that structural modifications could lead to enhanced antibacterial activity. The incorporation of the sulfonamide group from 6-chloro-N,N-dimethylpyridine into these hybrids resulted in compounds with improved efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 6-chloro-N,N-dimethylpyridine-3-sulfonamide, emphasizing differences in substituents, physicochemical properties, and biological activities:

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Biological Activity/Application References
This compound 52480-31-6 C₇H₉ClN₂O₂S 220.68 Cl (C6), N,N-dimethylsulfonamide (C3) Antiviral (Zika NS3 Helicase inhibition)
6-Amino-N,N-dimethylpyridine-3-sulfonamide 627836-23-1 C₇H₁₀N₃O₂S 208.24 NH₂ (C6), N,N-dimethylsulfonamide (C3) Not explicitly stated; potential precursor
6-Chloro-N,N-diethylpyridine-3-sulfonamide - C₉H₁₃ClN₂O₂S 248.73 Cl (C6), N,N-diethylsulfonamide (C3) Unknown; increased lipophilicity
6-Chloro-N-methylpyridine-3-sulfonamide 52480-30-5 C₆H₇ClN₂O₂S 206.65 Cl (C6), N-methylsulfonamide (C3) Unknown; reduced steric hindrance
6-Chloro-N-(5-methyloxazol-3-yl)pyridine-3-sulfonamide - C₉H₈ClN₃O₃S 297.70 Cl (C6), oxazole-substituted sulfonamide (C3) Potential enhanced binding affinity
N,N-Dimethyl-6-sulfanylpyridine-3-sulfonamide 852388-77-3 C₆H₈N₂O₂S₂ 218.30 SH (C6), N,N-dimethylsulfonamide (C3) Thiol-mediated interactions (e.g., redox)

Biological Activity

6-Chloro-N,N-dimethylpyridine-3-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₉ClN₂O₂S
  • Molecular Weight : Approximately 220.68 g/mol
  • Structural Features :
    • A pyridine ring with a chlorine atom at the 6-position.
    • Dimethyl groups at the N,N positions.
    • A sulfonamide group contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in bacterial metabolism. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), crucial for bacterial folate synthesis. This mechanism allows it to act similarly to traditional sulfa drugs, inhibiting the enzyme dihydropteroate synthetase, which is vital for folate production. Consequently, this inhibition disrupts bacterial DNA synthesis and cell division, rendering it effective against various bacterial infections .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its ability to inhibit bacterial growth has been demonstrated in various studies:

  • In vitro Studies : The compound has shown effectiveness against both gram-positive and gram-negative bacteria, with notable activity against strains such as Escherichia coli and Staphylococcus aureus.
  • Mechanism : By interfering with folate synthesis, it prevents the formation of essential nucleotides required for DNA replication .

Anticancer Potential

Emerging studies have explored the anticancer properties of this compound:

  • Cell Line Testing : In vitro assays have indicated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values in the micromolar range .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting metabolic pathways critical for cell survival and proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-N-methylpyridine-3-sulfonamideMethyl group instead of dimethylLess steric hindrance may affect biological activity
6-Chloro-N,N-diethylpyridine-3-sulfonamideDiethyl substituentsVarying lipophilicity influences pharmacokinetics
5-Bromo-6-chloro-N,N-dimethylpyridine-3-sulfonamideBromine instead of chlorineIncreased reactivity due to bromine's larger size

The unique substitution pattern of this compound enhances its efficacy by balancing hydrophilicity and lipophilicity, making it a promising candidate in antimicrobial and anticancer research .

Case Studies and Research Findings

  • Antibacterial Activity Study :
    • A study demonstrated that 6-chloro-N,N-dimethylpyr

Q & A

Q. What synthetic methodologies are recommended for preparing 6-chloro-N,N-dimethylpyridine-3-sulfonamide?

The compound can be synthesized via nucleophilic substitution of 6-chloropyridine-3-sulfonyl chloride with dimethylamine in a polar aprotic solvent (e.g., dichloromethane) under controlled basic conditions (e.g., triethylamine). Post-reaction purification typically involves column chromatography using a petroleum ether:ethyl acetate gradient (7:3 ratio) to isolate the product . Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substituent positions on the pyridine ring and the dimethylamine group.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves bond lengths, angles, and supramolecular interactions, such as hydrogen bonding between sulfonamide groups and adjacent molecules .

Q. How can solubility challenges be addressed during experimental design?

The compound’s limited aqueous solubility (due to hydrophobic dimethyl groups) can be mitigated using polar aprotic solvents (e.g., DMSO or DMF) for biological assays or co-solvent systems (e.g., water:ethanol mixtures) for kinetic studies. Pre-formulation studies using Hansen solubility parameters are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or mass spectra (e.g., unexpected peaks or shifts) require cross-validation via:

  • 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.
  • Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data.
  • X-ray refinement (using SHELXL) to confirm structural assignments and rule out polymorphic variations .

Q. What strategies optimize the sulfonamide group’s reactivity for derivatization?

  • Nucleophilic Substitution : Replace the chlorine atom at the pyridine’s 6-position with alkoxy or amine groups under basic conditions (e.g., NaOMe or NH3_3) .
  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the 5-position, leveraging palladium catalysts .
  • Protection/Deprotection : Temporarily protect the sulfonamide with Boc groups to prevent side reactions during multi-step syntheses .

Q. How does crystallographic data inform the compound’s stability and intermolecular interactions?

X-ray structures reveal intermolecular hydrogen bonds between the sulfonamide’s oxygen atoms and adjacent pyridine rings, stabilizing the crystal lattice. These interactions correlate with thermal stability (TGA/DSC data) and hygroscopicity, critical for storage and formulation .

Q. How can structure-activity relationship (SAR) studies guide pharmacological applications?

  • Antimicrobial Activity : Modify the pyridine ring’s substituents (e.g., introducing electron-withdrawing groups) to enhance binding to bacterial dihydropteroate synthase .
  • Herbicidal Potential : Compare with analogs like nicosulfuron to assess sulfonamide orientation’s impact on acetolactate synthase inhibition .

Q. What safety protocols are essential for handling this compound?

  • GHS Compliance : Classify based on acute toxicity (oral/dermal) and environmental hazards using predictive tools like ECOSAR.
  • Lab Practices : Use fume hoods for synthesis, PPE (gloves, goggles), and waste neutralization (e.g., bicarbonate for acidic byproducts) .

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